molecular formula C16H14N2OS B225164 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B225164
M. Wt: 282.4 g/mol
InChI Key: KXXGDIFWJGNFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as NNMT inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, which is involved in the methylation of nicotinamide, a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in several metabolic pathways, including energy production and DNA repair. Inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide leads to a decrease in NAD+ levels, which in turn affects the metabolism of cancer cells, leading to reduced growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several biochemical and physiological effects. The compound has been found to reduce the levels of NAD+ in cancer cells, leading to decreased growth and proliferation. In addition, the compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are involved in the development of several diseases, including diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and its ability to reduce the growth and proliferation of cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of more potent and selective 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide inhibitors. Another direction is the investigation of the compound's therapeutic potential in other diseases, including neurodegenerative disorders. Further studies are also needed to determine the safety and efficacy of the compound in humans and to develop effective delivery methods.

Synthesis Methods

The synthesis of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 4-chloro-3-nitrobenzoic acid followed by reduction of the nitro group with palladium on carbon. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

Research has shown that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. The compound has been found to inhibit the activity of nicotinamide N-methyltransferase (4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide), an enzyme that is overexpressed in several types of cancer cells. Inhibition of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the growth and proliferation of cancer cells.

properties

Product Name

4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H14N2OS/c1-10-6-8-12(9-7-10)15(19)18-16-17-14-11(2)4-3-5-13(14)20-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

KXXGDIFWJGNFOO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C

Origin of Product

United States

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